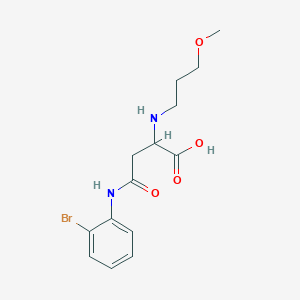
Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a chemical compound. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been the subject of research in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The isoxazole ring in the compound has a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles have been found to be synthetically useful due to the presence of the labile N–O bond in the isoxazole ring . This bond allows for a series of transformations to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Aplicaciones Científicas De Investigación
Bioactivation Pathways
- Biotransformation in Human Liver Microsomes : Studies on isoxazole rings, like those in the compound of interest, reveal a bioactivation pathway involving enzyme-catalyzed cleavage, leading to the formation of various by-products. This process is primarily catalyzed by cytochrome P450 and involves the formation of an α-cyanoenol, which further reacts to generate adducts like GSH adduct of a cyanoacrolein derivative (Yu et al., 2011).
Antibacterial and Antifungal Applications
- Antibacterial Oxazolidinone Agents : Novel oxazolidinone agents, which include isoxazole derivatives, show high activity against Gram-positive pathogens, indicating their potential as potent antibacterial drugs (Gordeev & Yuan, 2014).
- Antibacterial and Antifungal Isoxazole Derivatives : Isoxazole derivatives have been found effective as antibacterial and antifungal agents, showing promise in combating various microorganisms (Sanjeeva et al., 2022).
Synthesis and Characterization
- Novel Synthesis Methods : Research shows innovative methods for synthesizing isoxazole derivatives, which can be tailored for specific biological activities (Giustiniano et al., 2017).
- Characterization and Biological Activity : Isoxazole derivatives have been synthesized and characterized, with a focus on understanding their biological activity, particularly in relation to antimicrobial properties (Sangepu et al., 2016).
Medical Applications
- Antitumor Properties : Certain isoxazole derivatives show potential as antitumor agents, indicating their possible use in cancer treatment (Stevens et al., 1984).
Anticonvulsant and Neurological Applications
- Sodium Channel Blockers and Anticonvulsants : Isoxazole derivatives have been synthesized for use as sodium channel blockers and anticonvulsants, showing potential in treating neurological disorders (Malik & Khan, 2014).
Agricultural Applications
- Herbicide Metabolism in Agriculture : Isoxazole derivatives play a role in the metabolism of certain herbicides in agricultural settings, influencing their effectiveness and environmental impact (Rouchaud et al., 2002).
Direcciones Futuras
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This trend is expected to continue in the future, contributing to the active development of medicinal chemistry .
Propiedades
IUPAC Name |
1,2-oxazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)5-16-6-3-14(4-6)8(15)7-1-2-13-17-7/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZCJDQGSCELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NO2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)


![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)